3-(4-Hydroxyphenyl)-2-methoxybenzoic acid
Description
3-(4-Hydroxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group (-OH) attached to a phenyl ring, a methoxy group (-OCH3) attached to the benzoic acid moiety, and a carboxylic acid group (-COOH)
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-11(3-2-4-12(13)14(16)17)9-5-7-10(15)8-6-9/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVAPPCBBHKIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688725 | |
| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-27-3 | |
| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with methoxybenzoic acid under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Hydroxyphenyl)-2-methoxybenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: This compound shares a similar hydroxyphenyl structure but differs in the length of the carbon chain.
4-Hydroxybenzoic acid: It has a similar hydroxy group attached to the benzene ring but lacks the methoxy group.
2-Methoxybenzoic acid: This compound has a methoxy group attached to the benzoic acid moiety but lacks the hydroxy group on the phenyl ring.
Uniqueness
3-(4-Hydroxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical reactions and interactions, making the compound versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
